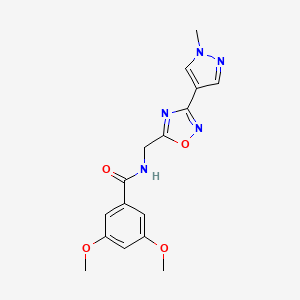
3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and a 1,2,4-oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N5O4, with a molecular weight of 343.34 g/mol. It features a dimethoxy substitution on the benzene ring, which is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have been reported to possess antibacterial and antifungal activities against various pathogens. A study highlighted that oxadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also exhibit such properties .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Benzamides have been studied for their ability to inhibit specific kinases involved in cancer proliferation. For example, certain substituted benzamides have shown promise as RET kinase inhibitors in cancer therapy . The presence of methoxy groups in the structure may enhance its efficacy against cancer cell lines by improving solubility and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following factors are essential in determining its biological effects:
- Methoxy Substitution : The presence of methoxy groups can influence lipophilicity and electronic properties, enhancing interaction with biological targets.
- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Studies : A study on N-substituted benzimidazole carboxamides revealed that compounds with methoxy groups exhibited significant antiproliferative activity against MCF-7 breast cancer cells (IC50 = 3.1 µM) .
- Antitubercular Activity : Research on oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .
- Molecular Docking Studies : Docking studies conducted on similar compounds demonstrated favorable binding affinities to bacterial target proteins, suggesting that modifications in the structure could enhance antimicrobial efficacy .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-21-9-11(7-18-21)15-19-14(25-20-15)8-17-16(22)10-4-12(23-2)6-13(5-10)24-3/h4-7,9H,8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAENIJFXCXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














